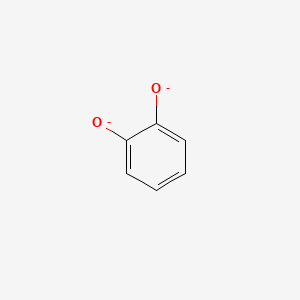
Catecholate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catecholate(2-) is a phenolate anion that is the conjugate base of catecholate(1-). It has a role as a plant metabolite. It is a conjugate base of a catecholate(1-).
Applications De Recherche Scientifique
Metal-Catecholate Interactions in Biological Systems
Metal-catecholate interactions play a significant role in various biological systems, including metal ion internalization and biomaterial synthesis. The study by Sever and Wilker (2004) provides a systematic investigation of metal-catecholate and metal-tironate complexes, offering insights into their ultraviolet-visible absorption spectra. This research is fundamental in understanding and characterizing biological metal-catecholate systems (Sever & Wilker, 2004).
Structural Aspects of Catecholate Ligands
Brown (2012) analyzed the structural data of compounds with catecholates and 2-amidophenoxides, revealing significant changes in the ligands' structure based on their oxidation state. This study provides a metrical oxidation state (MOS) framework to understand the apparent oxidation state of the ligand based on its bond lengths (Brown, 2012).
Catecholates in 3D Metal Frameworks
Nguyen et al. (2015) synthesized three-dimensional metal catecholates (M-CATs) and studied their structures and properties, including ultrahigh proton conductivity. This research opens up potential applications in energy storage and conversion (Nguyen et al., 2015).
Catecholates in Oxidation and DNA Damage
Lebedev et al. (2007) investigated the effects of Group II metal cations on catecholate oxidation. The study highlights the role of catecholates in oxidation processes and their potential implications in biological systems (Lebedev et al., 2007).
Catecholates in Solar Cell Applications
Liu et al. (2011) explored the growth and organization of a catecholate monolayer on the anatase (101) surface, providing valuable insights for dye-sensitized solar cells and photocatalytic materials (Liu et al., 2011).
Propriétés
Formule moléculaire |
C6H4O2-2 |
|---|---|
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
benzene-1,2-diolate |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2 |
Clé InChI |
YCIMNLLNPGFGHC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)[O-])[O-] |
SMILES canonique |
C1=CC=C(C(=C1)[O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



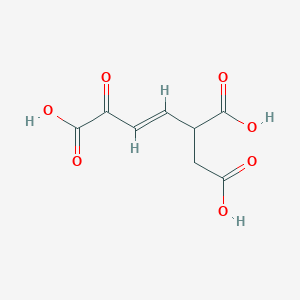

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
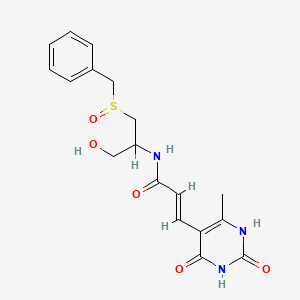
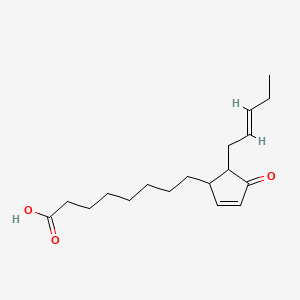
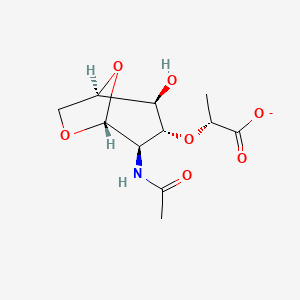
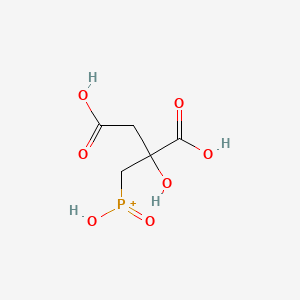
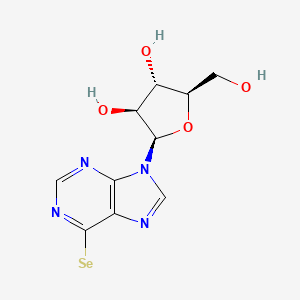
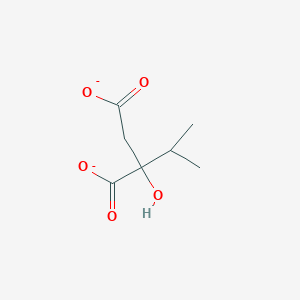
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)


![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)
